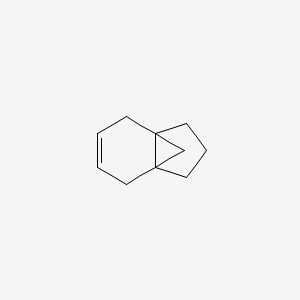
Tricyclo(4.3.1.0(1,6))deca-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(4.3.1.0(1,6))deca-3-ene is a hydrocarbon compound with the molecular formula C₁₀H₁₄. It is characterized by a unique tricyclic structure, which includes three interconnected rings. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(4.3.1.0(1,6))deca-3-ene typically involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction. One common synthetic route starts with the formation of bicyclo(2.2.2)octane through a Diels-Alder reaction, followed by the Conia-ene reaction to form a five-membered ring, ultimately yielding the tricyclic structure .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic methodologies and reaction optimization have made it possible to produce this compound on a larger scale for research and specialized applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo(4.3.1.0(1,6))deca-3-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes .
Applications De Recherche Scientifique
Tricyclo(4.3.1.0(1,6))deca-3-ene has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mécanisme D'action
The mechanism of action of Tricyclo(4.3.1.0(1,6))deca-3-ene involves its interaction with various molecular targets and pathways. Its unique tricyclic structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo(4.3.1.0(3,7))decane:
Azulene-annulated tricyclo(4.3.1.0(1,6))deca-2,4,7-triene: A derivative with additional functional groups and unique properties.
Uniqueness
Tricyclo(4.3.1.0(1,6))deca-3-ene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for studying complex chemical reactions and developing new materials .
Propriétés
Numéro CAS |
17048-59-8 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
tricyclo[4.3.1.01,6]dec-3-ene |
InChI |
InChI=1S/C10H14/c1-2-5-10-7-3-6-9(10,4-1)8-10/h1-2H,3-8H2 |
Clé InChI |
YQOCENFGLUWWPG-UHFFFAOYSA-N |
SMILES canonique |
C1CC23CC=CCC2(C1)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















